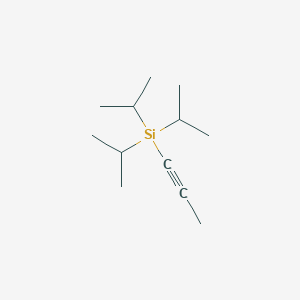

1-(Triisopropylsilyl)-1-propyne

描述

Historical Context and Evolution of Silylated Alkynes in Synthetic Chemistry

The journey of alkynylsilanes in chemical synthesis has been one of remarkable transformation. Initially viewed as mere byproducts of processes like hydrosilylation, their synthetic potential was not immediately recognized. researchgate.net Early synthetic methods relied heavily on traditional organometallic reagents, such as organolithium and organomagnesium compounds, to forge the crucial carbon-silicon bond. researchgate.net

A pivotal shift occurred with the advent of modern catalytic methods. The development of advanced cross-coupling reactions, including Sonogashira, Stille, and other transition-metal-catalyzed processes, revolutionized the synthesis and application of silylated alkynes. nih.govgelest.comchemistryviews.org These methods offered greater efficiency, functional group tolerance, and milder reaction conditions, expanding the accessibility and utility of these compounds. nih.govorganic-chemistry.org Today, alkynylsilanes are considered indispensable building blocks in the synthesis of complex organic molecules, polymers, and advanced materials. researchgate.netchemimpex.com

Structural Characteristics and Fundamental Reactivity Principles of Alkynylsilanes

The defining feature of an alkynylsilane is the Si-C(sp) bond. nih.gov The silicon atom, being less electronegative than carbon, influences the electronic environment of the alkyne. This polarization, often referred to as the silicon-β-effect, can stabilize developing positive charge on the β-carbon atom during electrophilic attack.

The reactivity of alkynylsilanes is multifaceted:

Protecting Group for Terminal Alkynes: The silyl (B83357) group, particularly sterically bulky ones, serves as an effective protecting group for the acidic terminal proton of an alkyne. This allows for selective reactions at other sites of a molecule. The silyl group can be readily removed under mild conditions, typically using fluoride (B91410) ion sources or acid. gelest.comlibretexts.org

Influence on Reactivity: The presence of the silyl group can dictate the regioselectivity and stereoselectivity of additions to the triple bond due to both steric hindrance and electronic effects. gelest.comthieme-connect.com

Cross-Coupling Reactions: The C-Si bond itself can participate in cross-coupling reactions, providing an alternative to traditional methods that involve a two-step deprotection/coupling sequence. gelest.comnih.gov

Vinylsilane Formation: Reactions at the triple bond of alkynylsilanes often lead to the formation of vinylsilanes, which are themselves versatile synthetic intermediates. gelest.com

Overview of the Triisopropylsilyl (TIPS) Group as a Sterically Hindered and Chemically Robust Moiety

The triisopropylsilyl (TIPS) group is a silyl ether protecting group renowned for its significant steric bulk and chemical robustness. ontosight.aigelest.com Comprised of a silicon atom bonded to three isopropyl groups, its large size provides excellent steric protection for the functional group it is attached to, often a hydroxyl group or a terminal alkyne.

Key Properties of the TIPS Group:

Steric Hindrance: The TIPS group is more sterically demanding than other common silyl groups like tert-butyldimethylsilyl (TBS) or triethylsilyl (TES). gelest.com This bulk can be strategically employed to direct reaction outcomes.

Chemical Stability: It exhibits high stability across a wide range of reaction conditions, including the presence of strong bases. ontosight.ai This allows for chemical manipulations elsewhere in the molecule without premature deprotection.

Selective Deprotection: Despite its robustness, the TIPS group can be selectively cleaved under relatively mild conditions, often using fluoride reagents like tetra-n-butylammonium fluoride (TBAF) or acidic conditions. libretexts.orgontosight.ai This orthogonality makes it highly valuable in multi-step syntheses.

| Silyl Group | Abbreviation | Relative Steric Bulk |

| Trimethylsilyl | TMS | Smallest |

| Triethylsilyl | TES | Larger than TMS |

| tert-Butyldimethylsilyl | TBDMS/TBS | Larger than TES |

| Triisopropylsilyl | TIPS | Larger than TBDMS |

| tert-Butyldiphenylsilyl | TBDPS | Similar to TIPS |

This table provides a qualitative comparison of the steric bulk of common silyl protecting groups.

Research Significance and Broader Impact of 1-(Triisopropylsilyl)-1-propyne in Contemporary Organic Synthesis

This compound has emerged as a particularly valuable reagent in modern organic synthesis. Its structure combines the reactivity of a propyne (B1212725) unit with the robust steric protection of the TIPS group. This combination makes it a versatile building block for constructing complex molecular frameworks. chemimpex.com

Its significance is demonstrated in a variety of applications:

Synthesis of Complex Heterocycles: It has been instrumental in the synthesis of helicenes, which are polycyclic aromatic compounds with a helical structure. Specifically, it is used in the cobalt-catalyzed [2+2+2] trimerization strategies to create 1- and 2-aza gelest.comhelicene and in the synthesis of 1,14-diaza wikipedia.orghelicene. ottokemi.comsigmaaldrich.cnsigmaaldrich.com

Organometallic Chemistry: The compound serves as a precursor for the synthesis of platinum triisopropylsilylpolyynyl and diplatinum polyynediyl complexes. acs.org

Polymer Chemistry: While the related 1-(trimethylsilyl)-1-propyne (B132021) has been extensively studied for creating polymers with high gas permeability, the principles extend to other silylated propynes, suggesting potential applications in materials science for creating polymers with tailored properties. researchgate.netkaust.edu.sa

General Organic Synthesis: It acts as a reliable propynyl (B12738560) anion equivalent in various coupling reactions, allowing for the introduction of a three-carbon chain into a target molecule with high fidelity. nih.govchemimpex.com

| Property | Value |

| Molecular Formula | C₁₂H₂₄Si |

| Molecular Weight | 196.40 g/mol |

| CAS Number | 82192-57-2 |

| Physical Form | Liquid |

| Density | 0.82 g/mL at 25 °C |

| Refractive Index | n20/D 1.4624 |

Physical and chemical properties of this compound. sigmaaldrich.cnsigmaaldrich.comscbt.com

Scope and Organization of the Research Review

This article provides a focused examination of the chemical compound this compound. The content is structured to first introduce the broader class of organosilicon alkynes, detailing their historical development and fundamental principles. It then narrows the focus to the specific attributes of the triisopropylsilyl (TIPS) group that make it a superior choice for certain synthetic applications. The core of the article highlights the specific research significance and impact of this compound, supported by documented applications in synthesis. The information presented is based on established chemical literature and research findings.

Structure

3D Structure

属性

IUPAC Name |

tri(propan-2-yl)-prop-1-ynylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEZWWXTHRGNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C[Si](C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399058 | |

| Record name | 1-(Triisopropylsilyl)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82192-57-2 | |

| Record name | 1-(Triisopropylsilyl)-1-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Triisopropylsilyl)-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 1 Triisopropylsilyl 1 Propyne

Reactions Involving the Alkyne Moiety

The electron-rich π-system of the alkyne in 1-(triisopropylsilyl)-1-propyne is central to its chemical behavior, enabling the formation of new carbon-carbon bonds and the construction of complex cyclic systems.

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of C-C bonds. This compound and its derivatives serve as versatile partners in several palladium-, nickel-, and aluminum-catalyzed processes.

The Sonogashira and Stille reactions are powerful palladium-catalyzed methods for forming C(sp)-C(sp²) and C(sp)-C(sp) bonds. wikipedia.orgwikipedia.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, commonly CuI. organic-chemistry.org An amine base, like triethylamine or diisopropylamine, is used to deprotonate the alkyne, forming a copper acetylide intermediate that then undergoes transmetalation to the palladium center. organic-chemistry.org While this compound itself is not a terminal alkyne, it can be readily deprotected in situ or used after removal of the TIPS group to participate in these couplings. The silyl (B83357) group serves as a protecting group, allowing for selective reactions at other sites in a molecule before revealing the terminal alkyne for coupling. researchgate.net

The Stille coupling joins an organostannane with an organic halide or triflate, also catalyzed by palladium(0). wikipedia.orgorganic-chemistry.org An alkynylstannane derived from this compound can be coupled with various aryl and vinyl electrophiles. The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wiley-vch.delibretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Alkyne Partner | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temperature (°C) |

| Sonogashira | Terminal Alkyne (from deprotection) | Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 25 - 50 |

| Sonogashira | Terminal Alkyne (from deprotection) | Aryl Bromide | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 80 - 100 |

| Stille | Alkynylstannane | Vinyl Bromide | Pd(PPh₃)₄ | LiCl | DMF | 80 |

| Stille | Alkynylstannane | Aryl Triflate | Pd₂(dba)₃ / P(fur)₃ | NMP | NMP | 25 - 60 |

The Negishi cross-coupling reaction forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly relevant to a derivative of this compound, namely 3-bromo-1-(triisopropylsilyl)-1-propyne . In this substrate, the bromine atom is at the propargylic position.

This propargylic bromide can couple with a variety of organozinc reagents, including alkyl-, aryl-, and alkenylzinc halides. nih.gov Nickel catalysts, such as NiCl₂ complexes with phosphine (B1218219) or nitrogen-based ligands, are often employed. wikipedia.org The reaction demonstrates high functional group tolerance. The bulky triisopropylsilyl group on the alkyne is crucial, as it can enhance the stability of the substrate and influence the regioselectivity of the coupling, favoring the formation of the desired alkyne product over isomeric allenes.

Table 2: Example of Negishi Cross-Coupling with a TIPS-Propargyl Bromide Derivative

| Substrate | Organozinc Reagent | Catalyst | Solvent | Temperature | Product Type |

| 3-bromo-1-(triisopropylsilyl)-1-propyne | n-Propylzinc Bromide | Pd(PPh₃)₄ | THF | Reflux | 2,3-Disubstituted 1,2-Azaborine derivative |

| 3-bromo-1-(triisopropylsilyl)-1-propyne | Diethylzinc | Ni(acac)₂ / Ligand | DMA | 25°C | Substituted Alkyne |

| 3-bromo-1-(triisopropylsilyl)-1-propyne | Phenylzinc Chloride | Pd₂(dba)₃ / SPhos | THF | 60°C | Aryl-substituted Alkyne |

Note: Data is representative of typical Negishi coupling conditions.

A novel application of silylalkynes, including those bearing TIPS groups, is in the cross-coupling with aliphatic carbon-fluorine (C-F) bonds. This transformation represents a significant advance, as C-F bonds are the strongest single bonds to carbon and are notoriously difficult to functionalize. The reaction is catalyzed by highly fluorophilic Lewis acids, most notably tris(pentafluorophenyl)alane, Al(C₆F₅)₃. nih.govfigshare.comacs.org

The reaction proceeds via the activation of the C-F bond by the aluminum catalyst, allowing for nucleophilic attack by the silylalkyne. nih.govacs.org This methodology facilitates the synthesis of aliphatic and benzylic acetylenes from primary, secondary, and even tertiary alkyl fluorides. nih.gov A key advantage of this system is its selectivity for C-F bonds over other carbon-halogen bonds, enabling orthogonal reactivity. nih.gov

Table 3: Aluminum-Catalyzed Alkynyl Defluorination

| Silylalkyne | Alkyl Fluoride (B91410) | Catalyst | Solvent | Temperature | Product |

| Trimethylsilylacetylene | 1-Fluoroadamantane | Al(C₆F₅)₃ (10 mol%) | Benzene | 80°C | 1-Adamantylacetylene |

| Silylalkyne | Benzyl Fluoride | Al(C₆F₅)₃ (10 mol%) | Toluene | 60°C | Benzylic Acetylene |

| Silylalkyne | Secondary Alkyl Fluoride | B(C₆F₅)₃ (10 mol%) | Mesitylene | 100°C | Aliphatic Acetylene |

Data synthesized from findings reported by Young et al. nih.govfigshare.comacs.org

The alkyne moiety of this compound is an excellent component in cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic frameworks in a single step.

The [2+2+2] cyclotrimerization is a highly atom-economical process where three alkyne units (or two alkynes and a nitrile) combine to form a benzene or pyridine ring, respectively. nih.gov This reaction is typically catalyzed by transition metals such as cobalt, rhodium, or nickel. nih.govmdpi.com

When this compound participates in these reactions, it can react with itself or with other alkynes (in a co-cyclotrimerization) to generate highly substituted aromatic rings. The TIPS group influences the regioselectivity of the cycloaddition, directing the formation of specific substitution patterns on the newly formed aromatic ring.

Furthermore, the co-cyclotrimerization of diynes with this compound or other monoynes can lead to the synthesis of complex polycyclic aromatic systems, including helicenes. mdpi.com When a nitrile is used as one of the components instead of an alkyne, the reaction yields substituted pyridines, providing a direct route to heteroaromatic structures. nih.gov

Table 4: Catalysts and Products in [2+2+2] Cyclotrimerizations

| Reactant 1 | Reactant 2 | Catalyst System | Product Ring System |

| Diyne | Nitrile | Co(I)-Indenyl Complex | Naphthylpyridine |

| Triyne | - | Ni(0) / PROPHOS | Helical Indenofluorene |

| Alkyne | Alkyne | [Rh(CH₂=CH₂)₂Cl]₂ | Substituted Benzene |

| Diyne | Alkyne | CpCo(CO)₂ | Fused Aromatic System |

Regio- and Stereoselective Additions to the Triple Bond

The triple bond of this compound is susceptible to a variety of addition reactions, with the silyl group playing a crucial role in directing the regiochemical and stereochemical outcomes.

Silylformylation involves the addition of a silyl group and a formyl group across the triple bond. core.ac.uk This reaction, typically catalyzed by rhodium complexes, provides a direct route to β-silyl-α,β-unsaturated aldehydes. core.ac.uk For internal alkynes like this compound, the regioselectivity of the addition is a key consideration. The tandem silylformylation-crotylsilylation reaction has been successfully extended to internal alkynes. nih.gov

Silylcarbocyclization is an intramolecular variant where a tethered alkene participates in the reaction, leading to the formation of cyclic compounds containing a silyl group. These reactions offer a pathway to complex cyclic structures from relatively simple acyclic precursors.

The bis-silylation of alkynes involves the addition of two silyl groups across the triple bond, yielding 1,2-bis(silyl)alkenes. nih.gov This transformation can be catalyzed by various transition metals, including palladium and nickel. acs.orgthieme-connect.combohrium.comresearchgate.net For internal alkynes, this reaction typically proceeds with syn-selectivity, affording the (Z)-bis(silyl)alkene. researchgate.net

Nickel-catalyzed bis-silylation of internal alkynes has been shown to be an effective method, though it can be challenging for substrates with low inherent reactivity. nih.govbohrium.com The development of new catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, has expanded the scope of this reaction. acs.org

Table 3: Catalysts for Bis-silylation of Internal Alkynes

| Catalyst System | Typical Reaction Conditions | Key Features |

| Palladium complexes | Varies with ligand and substrate | Often used for selective cross-addition. organic-chemistry.org |

| Ni(0)/NHC complexes | High temperature, prolonged reaction time | Effective for challenging substrates, complete Z-selectivity. acs.org |

| [o-(SiMe₂)₂C₂B₁₀H₁₀]Ni(PEt₃)₂ | Mild conditions | Facile double silylation. rsc.org |

Hydroacylation involves the addition of an aldehyde C-H bond across a triple bond. Rhodium complexes are commonly employed as catalysts for this transformation. nih.govrsc.org Intramolecular hydroacylation of alkynes provides an efficient route to cyclic ketones. Mechanistic studies suggest that the reaction proceeds through oxidative addition of the aldehyde C-H bond to the rhodium center, followed by insertion of the alkyne and reductive elimination. beilstein-journals.orgsemanticscholar.org For intermolecular reactions, the regioselectivity of the addition is a critical aspect.

The triple bond of this compound can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids. The halogenation of alkynes typically proceeds through a bridged halonium ion intermediate, leading to anti-addition and the formation of a trans-dihaloalkene as the initial product. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com Addition of a second equivalent of the halogen results in a tetrahaloalkane. masterorganicchemistry.com

The hydroiodation of alkynes can be achieved using sources of electrophilic iodine. The reaction of alkynes with bis(pyridine)iodonium(I) tetrafluoroborate in the presence of a nucleophile yields 1,2-iodofunctionalized alkenes. unirioja.es The stereochemistry of the addition can be influenced by the nature of the nucleophile and the steric bulk of the alkyne substituents. unirioja.es With terminal alkynes, anti-addition products are typically observed, while internal alkynes can yield mixtures of syn and anti addition products depending on the nucleophile. unirioja.es

Other Alkyne Functionalizations

Direct Alkylation of Silylated Alkynes

The functionalization of the carbon backbone of silylated alkynes is a crucial transformation in organic synthesis. While the terminal carbon of a silylacetylene can be readily functionalized, direct alkylation of internal silylated alkynes like this compound at the carbon adjacent to the silyl group is less common. However, the principles of alkyne chemistry suggest a viable pathway for such transformations. The synthesis of this compound itself involves the lithiation of propyne (B1212725) to form a lithium acetylide, which is then quenched with triisopropylsilyl triflate nih.gov. This demonstrates the feasibility of generating a nucleophilic acetylide species.

A plausible strategy for the direct alkylation of this compound would involve the deprotonation of the methyl group to form a propargyllithium species. This intermediate could then react with an electrophile, such as an alkyl halide, to introduce a new carbon-carbon bond. The general approach for the synthesis of silylacetylenes often involves the metalation of a terminal alkyne with an organolithium reagent like n-butyllithium, followed by the addition of a chlorosilane nih.gov. A similar deprotonation-alkylation sequence at the propargylic position of this compound could extend the carbon chain.

| Reactant | Reagent | Electrophile | Expected Product |

| This compound | 1. n-Butyllithium 2. Alkyl Halide (R-X) | Alkyl Halide | 1-(Triisopropylsilyl)-1-butyne derivative |

This table represents a proposed reaction scheme based on established principles of alkyne chemistry.

It is important to note that the direct alkylation of (trimethylsilyl)acetylene has been reported to give 1-(trimethylsilyl)dodec-1-yne in a modest yield, showcasing that direct alkylation of terminal silylalkynes is achievable nih.gov. While specific examples for the direct alkylation of the methyl group of this compound are not extensively documented in the reviewed literature, the underlying chemical principles support its potential as a synthetic route.

Radical Cyclopropanation Reactions

Cyclopropane rings are valuable structural motifs in organic chemistry, and their synthesis via radical pathways has gained significant attention. While radical cyclopropanation reactions are more commonly performed on alkenes, the reactivity of the triple bond in alkynes presents an opportunity for similar transformations. The addition of a radical species to the triple bond of this compound would generate a vinyl radical intermediate. Subsequent intramolecular cyclization could, in principle, lead to the formation of a cyclopropane ring.

The field of radical cyclopropanation of olefins has seen the development of various methods, including photocatalytic approaches that generate radical carbenoids nih.gov. These reactive intermediates can then add across a double bond to form a cyclopropane ring. A hypothetical radical cyclopropanation of this compound could proceed through the addition of a carbene radical to the alkyne, followed by ring closure.

| Reactant | Radical Source | Proposed Intermediate | Potential Product |

| This compound | Dihaloacetate/Photocatalyst | Vinyl radical | Substituted cyclopropene or cyclopropane |

This table outlines a conceptual pathway for the radical cyclopropanation of this compound.

Research on the radical ring-opening and cyclization of cyclopropane derivatives highlights the intricate relationship between radical intermediates and three-membered rings youtube.com. While direct examples of the radical cyclopropanation of this compound are scarce in the literature, the fundamental principles of radical addition to alkynes suggest that this could be a potential, albeit likely challenging, transformation. The presence of the bulky triisopropylsilyl group could influence the regioselectivity and stereoselectivity of the radical addition and subsequent cyclization.

Transformations Involving the Triisopropylsilyl Group

Protiodesilylation and Selective Desilylation Strategies

The triisopropylsilyl (TIPS) group is a robust protecting group for terminal alkynes, but its removal is often a necessary step in a synthetic sequence. Protiodesilylation, the replacement of the silyl group with a proton, can be achieved under various conditions. For sterically hindered silanes such as TIPS, a common reagent is tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) nih.gov.

The differential stability of various silyl groups allows for selective deprotection. For instance, a trimethylsilyl (TMS) group can be selectively cleaved in the presence of a TIPS group using potassium carbonate in a mixture of THF and methanol nih.gov. This orthogonality is highly valuable in multi-step syntheses involving multiple silyl-protected functional groups.

Another effective method for the deprotection of TIPS-acetylenes involves the use of silver fluoride (AgF) in methanol. This protocol has been shown to efficiently remove the TIPS group under mild conditions researchgate.net.

| Silyl Alkyne | Reagent | Solvent | Outcome |

| This compound | TBAF | THF | Propyne |

| Di-silylated alkyne (TMS and TIPS) | K₂CO₃ | THF/Methanol | TIPS-protected alkyne |

| Aryl-TIPS-acetylene | AgF (1.5 equiv) | Methanol | Terminal arylalkyne |

Ipso-Substitution and Functional Group Interconversions (e.g., Iododesilylation, Acylation)

Ipso-substitution at the silicon-bearing carbon of an alkynylsilane provides a direct route to functionalized alkynes. This transformation leverages the electronic properties of the silyl group to direct incoming electrophiles to the carbon atom to which it is attached.

Iododesilylation: The replacement of the silyl group with an iodine atom is a valuable transformation, as the resulting iodoalkyne is a versatile intermediate for cross-coupling reactions. While the direct iododesilylation of this compound is not extensively detailed, the reaction of silyl-substituted alkenes with N-iodosuccinimide (NIS) or iodine monochloride (ICl) to produce iodoalkenes is well-established youtube.com. A similar approach using a source of electrophilic iodine could be applied to this compound to yield 1-iodo-1-propyne. The reaction likely proceeds through an electrophilic attack of I⁺ on the electron-rich triple bond, followed by the elimination of the silyl group.

Acylation: The ipso-acylation of this compound would introduce a ketone functionality directly at the alkyne. This transformation can be envisioned as a Friedel-Crafts-type reaction where the alkynylsilane acts as the nucleophile. The reaction would likely require a Lewis acid to activate the acylating agent (e.g., an acyl chloride or anhydride) to generate a highly reactive acylium ion youtube.comyoutube.comyoutube.comresearchgate.net. The acylium ion would then be attacked by the π-electrons of the alkyne at the carbon bearing the silyl group, which is stabilized by the β-silyl effect. Subsequent desilylation would yield the corresponding ynone.

| Transformation | Reagent | Lewis Acid (if applicable) | Expected Product |

| Iododesilylation | N-Iodosuccinimide (NIS) | - | 1-Iodo-1-propyne |

| Acylation | Acyl chloride (RCOCl) | AlCl₃ or other Lewis acid | Alkynyl ketone (ynone) |

This table presents plausible conditions for the ipso-substitution of this compound based on analogous reactions.

Silyl Migrations and Rearrangements

Under certain reaction conditions, the triisopropylsilyl group can undergo migration from the sp-hybridized carbon to an adjacent position. These rearrangements are often driven by the formation of a more stable intermediate.

A notable example is the 1,2-silyl migration observed in gold-catalyzed reactions of enynones with alkynylsilanes. In these transformations, a gold furyl carbene intermediate is generated, which then reacts with the alkynylsilane. The subsequent release of the gold catalyst is accompanied by a 1,2-silyl shift, leading to the formation of tetrasubstituted allene products youtube.com. This highlights the ability of the silyl group to facilitate complex rearrangements.

Furthermore, iridium-catalyzed C-H alkynylation reactions with silyl-substituted alkynyl bromides have been shown to proceed through an iridium vinylidene intermediate. This is followed by a 1,2-bromine migration and a subsequent 1,2-silyl migration to furnish the final C-H alkynylated product organic-chemistry.org.

In the context of silver-catalyzed hydroamidation of siloxy-alkynes, a silylium ion migration has been proposed as a key step in the reaction mechanism. This involves the exchange of a proton and a silylium ion between the siloxy-alkyne and an amide, leading to the formation of a ketene and a silyl-imine, which then react further.

These examples demonstrate that the triisopropylsilyl group is not merely a passive protecting group but can actively participate in rearrangements and migrations to enable the formation of complex molecular architectures.

Generation and Reactivity of Organometallic Derivatives

The presence of both a reactive propargylic site and a sterically demanding triisopropylsilyl (TIPS) group imparts unique reactivity to this compound, making it a valuable substrate for the generation of specific organometallic reagents. These derivatives serve as powerful intermediates in advanced organic synthesis.

Formation and Synthetic Utility of 1-Triisopropylsilylpropargyllithium Reagents

The methyl group of this compound is rendered acidic by the adjacent alkyne functionality. This allows for deprotonation by strong organolithium bases, such as n-butyllithium (n-BuLi), to generate the corresponding propargyllithium reagent, 1-triisopropylsilylpropargyllithium. This reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting lithium species is a potent nucleophile, yet the bulky TIPS group provides significant steric hindrance, which can influence the regioselectivity of its subsequent reactions.

The synthetic utility of 1-triisopropylsilylpropargyllithium lies in its ability to react with a wide array of electrophiles to form new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures. The propargyllithium reagent can participate in nucleophilic addition to carbonyl compounds, ring-opening of epoxides, and substitution reactions with alkyl halides. These propargylation reactions are crucial for introducing the functionalized propyne moiety into target molecules. nih.govnih.govmdpi.com

The general reactivity of propargyllithium reagents is well-established, allowing for predictable synthetic outcomes. acs.org The table below outlines the expected products from the reaction of 1-triisopropylsilylpropargyllithium with various classes of electrophiles, based on foundational principles of organolithium chemistry.

Table 1: Synthetic Applications of 1-Triisopropylsilylpropargyllithium

| Electrophile Class | Representative Electrophile | Reaction Product |

|---|---|---|

| Aldehyde | Acetaldehyde | 4-(Triisopropylsilyl)pent-3-yn-2-ol |

| Ketone | Acetone | 2-Methyl-4-(triisopropylsilyl)pent-3-yn-2-ol |

| Alkyl Halide | Methyl Iodide | 1-(Triisopropylsilyl)but-1-yne |

| Epoxide | Ethylene Oxide | 5-(Triisopropylsilyl)hex-4-yn-1-ol |

| Carbon Dioxide | CO₂ (followed by acidic workup) | 3-(Triisopropylsilyl)but-2-ynoic acid |

Complexation and Reactivity with Transition Metal Centers

This compound can engage with transition metal centers in several ways, acting as a ligand in catalytic cycles or forming stable organometallic complexes. The specific mode of interaction is highly dependent on the metal, its oxidation state, and the accompanying ligands. Rhodium and platinum complexes, in particular, have been shown to mediate unique transformations of silylalkynes.

With platinum, silylalkynes can be precursors to platinum-acetylide complexes. While the direct reaction with an internal alkyne like this compound is less common, related terminal silylalkynes are known to react with platinum(II) dichloride precursors, such as [PtCl₂(diimine)], via a copper(I)-catalyzed dehydrohalogenation to yield stable bis(alkynyl)platinum(II) complexes. qub.ac.uk Another pathway involves the in situ generation of a lithium acetylide, which then undergoes transmetalation with a platinum halide complex to form the Pt-C σ-bond. mq.edu.au These platinum-acetylide compounds are of significant interest for their photophysical and material properties.

Rhodium catalysts are effective in mediating multicomponent coupling reactions involving silylalkynes. For instance, cationic rhodium(I) complexes can catalyze the chemo- and stereoselective three-component cross-addition of silylacetylenes, alkynes, and electron-deficient alkenes. chem-station.com In such catalytic cycles, the silylalkyne coordinates to the rhodium center, undergoes oxidative addition or other activation steps, and subsequently participates in migratory insertion and reductive elimination sequences to assemble complex organic products. The bulky triisopropylsilyl group can play a crucial role in directing the regioselectivity of these transformations.

The table below summarizes representative transformations involving the interaction of this compound and related silylalkynes with transition metal centers, illustrating the diversity of these reactions.

Table 2: Reactivity of this compound with Transition Metals

| Transition Metal | Reaction Type | General Outcome | Potential Product Class |

|---|---|---|---|

| Platinum(II) | σ-Bond Formation (via lithiated intermediate) | Formation of a stable metal-acetylide complex. | Bis(alkynyl)platinum(II) complexes |

| Rhodium(I) | Catalytic Three-Component Coupling | Stereoselective formation of functionalized 1,3-dienes. | Substituted 1,3-Dienes |

| Cobalt(I) | [2+2+2] Cycloaddition | Formation of substituted aromatic rings. | Triisopropylsilyl-substituted Benzene Derivatives |

Strategic Applications in Complex Molecular Synthesis

Application as a Robust Protecting Group for Terminal Alkynes

The triisopropylsilyl (TIPS) group is a widely employed protecting group for terminal alkynes due to its significant steric hindrance and stability across a broad range of reaction conditions. This stability is crucial in lengthy synthetic campaigns where multiple chemical transformations are required.

Steric Influence of the TIPS Group on Reaction Selectivity

The considerable steric bulk of the triisopropylsilyl group plays a significant role in directing the stereochemical outcome of reactions involving the protected alkyne. This steric hindrance can effectively block one face of the alkyne, forcing incoming reagents to approach from the less hindered side, thereby leading to high levels of stereoselectivity.

This principle is exploited in a variety of synthetic transformations, including additions to the alkyne, as well as reactions at adjacent stereocenters. The bulky TIPS group can influence the conformation of the molecule, leading to a preferred orientation for reagent attack. For example, in substrate-controlled diastereoselective reactions, the TIPS group can act as a stereodirecting element, guiding the formation of a specific stereoisomer.

The steric influence of the TIPS group is a powerful tool for controlling the three-dimensional arrangement of atoms in a molecule, a critical aspect in the synthesis of biologically active compounds and advanced materials where specific stereoisomers are often required for desired functionality.

Building Block for Stereoselective Synthesis

Beyond its role as a protecting group, 1-(triisopropylsilyl)-1-propyne is a valuable C3 building block for the stereoselective construction of more complex molecules. Its propyne (B1212725) unit can be elaborated into a variety of functional groups, and the presence of the TIPS group can be leveraged to control the stereochemistry of these transformations.

Preparation of Stereodefined Enyne and Dienyne Systems

Stereodefined enyne and dienyne motifs are important structural units found in many natural products and are valuable intermediates in organic synthesis. The stereoselective synthesis of these systems is a significant challenge, and this compound has proven to be a useful starting material in this context.

Various transition metal-catalyzed reactions, such as hydrosilylation and carbometalation, can be employed to add new substituents across the triple bond of this compound in a stereocontrolled manner. The choice of catalyst and reaction conditions determines the stereochemical outcome, allowing for the selective formation of either the E- or Z-isomer of the resulting vinylsilane. These vinylsilanes can then be further functionalized through cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide range of substituents and construct complex enyne and dienyne systems with high stereochemical purity.

The ability to control the geometry of the double bond is crucial, as the biological activity and physical properties of enynes and dienynes are often highly dependent on their stereochemistry.

Table 2: Stereoselective Synthesis of Enynes from this compound

| Reaction | Catalyst | Stereochemical Outcome |

| Hydrosilylation | Platinum or Rhodium complexes | Predominantly E-isomer |

| Carbometalation | Zirconocene or Titanocene complexes | Predominantly Z-isomer |

| Hydroboration-Suzuki Coupling | Borane reagents followed by Pd-catalyzed coupling | E- or Z-isomer depending on conditions |

Asymmetric Construction of Chiral Scaffolds (e.g., Alkynyl Cyclopropanes)

Chiral cyclopropanes are important structural motifs found in numerous biologically active molecules and serve as versatile synthetic intermediates. The asymmetric synthesis of these scaffolds is of great interest, and alkynyl cyclopropanes, in particular, offer a handle for further synthetic elaboration.

While direct examples of the use of this compound in the asymmetric synthesis of alkynyl cyclopropanes are not extensively documented, the general principles of asymmetric cyclopropanation can be applied. Transition metal catalysts, often featuring chiral ligands, are commonly used to catalyze the reaction between an alkene and a diazo compound or a carbene equivalent. The use of a TIPS-protected alkynyl carbene precursor would allow for the introduction of the propargyl group onto the cyclopropane ring.

The steric and electronic properties of the TIPS-protected alkyne can influence the efficiency and stereoselectivity of the cyclopropanation reaction. The chiral catalyst would control the absolute stereochemistry of the newly formed stereocenters on the cyclopropane ring, leading to the enantioselective synthesis of chiral alkynyl cyclopropanes. These products can then be deprotected and further functionalized, providing access to a wide range of chiral building blocks.

Synthesis of Diverse Organic Frameworks

The rigid, linear geometry of the alkyne unit in this compound makes it an attractive building block for the construction of diverse and complex organic frameworks. These frameworks can range from discrete macrocycles and cage compounds to extended, porous materials like metal-organic frameworks (MOFs).

The Sonogashira coupling reaction is a powerful tool for the synthesis of such frameworks, allowing for the connection of alkyne units to aryl or vinyl halides. By using di- or poly-functionalized aromatic or acetylenic coupling partners, it is possible to construct large, well-defined architectures. The TIPS-protected propyne can be incorporated as a rigid linker or as a terminal group that can be deprotected and further functionalized.

One notable application of this compound is in the synthesis of aza nih.govhelicene. sigmaaldrich.com Helicenes are polycyclic aromatic compounds with a helical, chiral structure, and their synthesis often requires the careful assembly of multiple aromatic rings. In this context, the propyne unit serves as a key element in the cyclization reactions that form the helical backbone.

Furthermore, the incorporation of functionalized alkynes like this compound into the organic linkers of MOFs offers a strategy for tuning the properties of these materials. The steric bulk of the TIPS group can influence the porosity and guest-binding properties of the MOF, while the propyne unit can serve as a site for post-synthetic modification, allowing for the introduction of new functionalities within the framework.

Construction of Polycyclic Aromatic Compounds and Helicenes

The rigid, planar, or helical structures of polycyclic aromatic hydrocarbons (PAHs) and helicenes have garnered significant interest in materials science and electronics. pharmaguideline.comacs.org this compound is a key reagent in modern synthetic strategies aimed at constructing these complex architectures, particularly through metal-catalyzed cycloaddition reactions.

One of the most powerful methods for synthesizing substituted aromatic rings is the [2+2+2] cycloisomerization of alkynes. nih.gov In this context, this compound has been specifically utilized in cobalt-catalyzed trimerization strategies to build the core structure of azahelicenes. For instance, it is a documented precursor in the synthesis of 1- and 2-aza monash.eduhelicene as well as 1,14-diaza mdpi.comhelicene. sigmaaldrich.com The reaction involves the cyclization of multiple alkyne units to rapidly assemble the fused aromatic system characteristic of helicenes. nih.govekb.eg The triisopropylsilyl group plays a crucial role in these syntheses, influencing the regioselectivity of the cycloaddition and enhancing the solubility of intermediates, thereby facilitating the assembly of these large, often insoluble, molecules.

Table 1: Documented Applications in Helicene Synthesis

| Target Molecule | Synthetic Strategy | Catalyst System | Reference |

|---|---|---|---|

| 1-Aza monash.eduhelicene | [2+2+2] Cycloaddition | Cobalt-based | sigmaaldrich.com |

| 2-Aza monash.eduhelicene | [2+2+2] Cycloaddition | Cobalt-based | sigmaaldrich.com |

| 1,14-Diaza mdpi.comhelicene | [2+2+2] Cycloaddition | Cobalt-based | sigmaaldrich.com |

Incorporation into Heterocyclic Architectures (e.g., Quinolones, Pyrones)

Heterocyclic compounds like quinolones and pyrones are core structures in many pharmaceuticals and biologically active natural products. nih.govnih.gov While direct, named reactions employing this compound for the synthesis of these specific heterocycles are not extensively documented, its chemical properties make it an ideal synthon for their construction via established synthetic routes that utilize alkyne precursors.

The synthesis of 4-quinolones, for example, can be achieved through palladium-catalyzed carbonylative Sonogashira cross-coupling reactions. mdpi.com Similarly, the formation of substituted 2-pyrones can involve transition metal-catalyzed coupling reactions, such as the Sonogashira alkynylation of halo-pyrone precursors. nih.gov In such strategies, this compound can serve as the alkyne component. The TIPS group provides steric bulk, which can influence reaction outcomes, and can be retained in the final product or removed under specific conditions to yield a terminal alkyne for further functionalization.

Table 2: Plausible Synthetic Route for Heterocycle Formation

| Heterocycle Class | Proposed Key Step | Role of this compound | Subsequent Step |

|---|---|---|---|

| Quinolone | Sonogashira Coupling | Alkyne coupling partner with a 2-aminobenzoyl derivative. | Intramolecular cyclization onto the alkyne. |

| Pyrone | Suzuki or Stille Coupling | Introduction of a propynyl (B12738560) group at a specific position on a pre-existing ring. | Lactonization or cyclization to form the pyrone ring. |

Application in the Synthesis of Natural Product Analogues and Fine Chemicals

The development of analogues of natural products is a cornerstone of medicinal chemistry, aiming to improve efficacy, selectivity, and pharmacokinetic properties. researchgate.netnih.gov this compound functions as a valuable three-carbon (C3) building block for introducing a protected propyne unit into complex molecules during the synthesis of such analogues.

Its utility is prominent in carbon-carbon bond-forming reactions that are fundamental to building molecular complexity. The TIPS-protected alkyne can participate in a variety of coupling reactions, allowing for its incorporation into diverse molecular scaffolds. The bulky silyl (B83357) group can direct the regioselectivity of subsequent reactions on the molecule and prevents unwanted reactions of the alkyne. Following its incorporation, the silyl group can be selectively removed using fluoride (B91410) reagents, such as tetrabutylammonium fluoride (TBAF), to unmask the terminal alkyne for further transformations, including click chemistry, hydration, or further coupling reactions. This strategic protection and deprotection make it a highly versatile tool in multi-step syntheses.

Precursor in Polymer Chemistry (e.g., Polyacetylenes)

This compound is a monomer used in the synthesis of substituted polyacetylenes, a class of polymers known for their unique properties, such as exceptionally high gas permeability. researchgate.net The polymerization of silyl-substituted propynes, particularly the trimethylsilyl analogue, is well-established and typically proceeds via transition-metal-catalyzed metathesis polymerization. researchgate.netmdpi.com

Catalysts based on early transition metals, such as tantalum(V) chloride (TaCl5) and niobium(V) chloride (NbCl5), are effective for the polymerization of 1-(trimethylsilyl)-1-propyne (B132021). researchgate.netmdpi.com It is through this same mechanism that this compound can be polymerized to form poly[this compound]. The resulting polymer possesses a backbone of alternating carbon-carbon double bonds with bulky triisopropylsilyl and methyl side groups.

The presence of the very large TIPS group, compared to the trimethylsilyl (TMS) group, is expected to impart distinct properties to the resulting polymer. The increased steric hindrance prevents efficient chain packing, leading to a higher fractional free volume. This characteristic is directly linked to the high gas permeability observed in related polymers like poly[1-(trimethylsilyl)-1-propyne] (PTMSP), which is one of the most gas-permeable polymers known. researchgate.net The enhanced bulk of the TIPS group would likely result in even greater solubility in organic solvents and potentially higher gas permeability, making it a monomer of interest for applications in gas separation membranes.

Table 3: Comparison of Silyl-Propyne Monomers and Their Polymers

| Feature | 1-(Trimethylsilyl)-1-propyne | This compound |

|---|---|---|

| Monomer | ||

| Silyl Group | Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) |

| Molecular Weight | 112.25 g/mol chemicalbook.com | 196.40 g/mol sigmaaldrich.com |

| Steric Bulk | Moderate | High |

| Resulting Polymer | ||

| Polymer Name | Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) | Poly[this compound] |

| Common Catalysts | TaCl5, NbCl5 researchgate.net | TaCl5, NbCl5 (by analogy) |

| Known Properties | Extremely high gas permeability, good solubility researchgate.net | Expected very high gas permeability and solubility |

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms for Key Transformations (e.g., Silylformylation, Cyclopropanation)

Silylformylation: The rhodium-catalyzed silylformylation of internal alkynes, including silylalkynes, is a powerful method for generating multifunctionalized products. The catalytic cycle is generally understood to proceed through several key steps. Initially, the active rhodium(I) catalyst undergoes oxidative addition with a hydrosilane. The resulting rhodium(III) hydride species then coordinates to the alkyne. This is followed by migratory insertion of the alkyne into the Rh-H or Rh-Si bond, a step that often determines the regioselectivity of the reaction. Subsequent CO insertion into the rhodium-carbon bond forms a rhodium-acyl intermediate. The cycle is completed by reductive elimination, which releases the β-silyl-α,β-unsaturated aldehyde product and regenerates the active rhodium(I) catalyst. Tandem reactions, where the initial product undergoes further transformations in one pot, can lead to the rapid construction of complex molecular architectures from simple precursors nih.gov.

Cyclopropanation: The direct cyclopropanation of the alkyne bond of 1-(triisopropylsilyl)-1-propyne is not a standard transformation. Instead, the alkyne is typically first converted to a corresponding alkene, which then undergoes cyclopropanation. This initial conversion can be achieved with high stereoselectivity (e.g., via hydrosilylation or hydroboration followed by protonolysis to yield the cis- or trans-alkene).

Once the silylated alkene is formed, cyclopropanation can be achieved through several established mechanisms:

Simmons-Smith Reaction: This method utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), generated from diiodomethane and a zinc-copper couple ucalgary.ca. The reaction is concerted, meaning both new carbon-carbon bonds form simultaneously. The alkene's π-bond attacks the electrophilic methylene carbon of the carbenoid, while the electrons from the carbon-zinc bond attack the other alkene carbon, displacing the iodide ucalgary.ca. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product ucalgary.camasterorganicchemistry.com.

Diazo Compound Decomposition: Carbenes for cyclopropanation can also be generated from the decomposition of diazo compounds, such as diazomethane, often catalyzed by transition metals like copper or rhodium wikipedia.org. A common pathway involves the 1,3-dipolar cycloaddition of the diazo compound to the alkene to form a pyrazoline intermediate. This intermediate then loses nitrogen gas (N₂) either thermally or photochemically to yield the cyclopropane wikipedia.org.

Role of the Triisopropylsilyl Group in Directing Regio- and Stereoselectivity

The triisopropylsilyl (TIPS) group is not merely a protecting group for the terminal alkyne; its significant steric bulk plays a crucial role in directing the outcomes of chemical reactions nih.gov. This influence is a recurring theme in the chemistry of silylacetylenes, affecting both where a reagent adds to the triple bond (regioselectivity) and the spatial orientation of the resulting product (stereoselectivity) nih.gov.

Regioselectivity: In addition reactions to the alkyne, the voluminous TIPS group sterically hinders the alpha-carbon (C1, the carbon atom directly attached to the silicon). Consequently, attacking reagents are preferentially directed to the less hindered beta-carbon (C2). For example, in hydrosilylation or hydroboration reactions, the silyl (B83357) or boryl group will predominantly add to the beta-position, leading to a high degree of regiocontrol. This steric effect has been noted as a key factor in determining the isomeric products of reactions involving silylalkynes nih.gov.

Stereoselectivity: The TIPS group restricts the possible trajectories from which a reagent can approach the alkyne π-system. By blocking one face of the molecule, it forces the incoming reagent to attack from the opposite, less hindered face. This is critical in processes like catalytic hydrogenation or dihydroxylation of the corresponding alkene derivative, where the bulky silyl group can lead to the formation of a single diastereomer. In cycloaddition reactions, the silyl group can influence the orientation of the reactants, leading to specific stereochemical outcomes nih.gov. In some ruthenium-catalyzed hydrosilylations of silyl alkynes, while the bulky silyl group did not alter the inherent selectivity of the catalyst system, it did significantly impact the reaction yield nih.gov.

The predictable directing effect of the TIPS group makes it a valuable synthetic tool, allowing for the construction of specific isomers that would be difficult to obtain otherwise.

Computational Chemistry Approaches (e.g., DFT Studies on Transition States and Intermediates)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving complex molecules like this compound. DFT allows researchers to model reaction pathways, calculate the energies of intermediates and transition states, and ultimately understand the origins of selectivity mdpi.comnih.gov.

By mapping the potential energy surface of a reaction, DFT calculations can identify the lowest energy pathway from reactants to products. The energy difference between the reactants and the highest-energy transition state (the activation energy, ΔG‡) determines the reaction rate. When multiple products are possible, comparing the activation energies for the different pathways can predict which product will be formed preferentially under kinetic control mdpi.com.

For instance, in a hypothetical reaction of this compound that could lead to two different regioisomers, DFT could be used to calculate the Gibbs free energy of the transition states leading to each product. A lower calculated activation energy for one pathway provides strong evidence that the corresponding product will be the major one observed experimentally researchgate.netresearchgate.net. These studies are crucial for explaining observed stereoselectivities, where steric and electronic effects in the transition state dictate the product's geometry mdpi.com.

| Reaction Pathway | Transition State (TS) | Calculated Relative Gibbs Free Energy of Activation (ΔΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A → Product A (β-attack) | TS-A | 0.0 | Product A |

| Pathway B → Product B (α-attack) | TS-B | +3.5 |

This table illustrates how a lower calculated activation energy for the transition state leading to Product A (resulting from attack at the sterically favored β-carbon) would predict it to be the major product.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The outcome of a chemical reaction involving this compound can be governed by either kinetic or thermodynamic control masterorganicchemistry.com. Understanding which regime is operative is crucial for optimizing reaction conditions to obtain the desired product.

Kinetic Control: Under kinetic control (typically at lower temperatures with short reaction times), the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lowest activation energy (ΔG‡) masterorganicchemistry.com. The product distribution reflects the relative rates of the competing pathways.

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures with longer reaction times, allowing for equilibrium to be established), the major product is the most stable one, regardless of how fast it is formed. The product distribution reflects the relative thermodynamic stabilities (Gibbs free energy, ΔG°) of the products masterorganicchemistry.com.

Kinetic studies are essential for distinguishing between these scenarios. By measuring reaction rates at different temperatures, activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined. For example, a large, negative ΔS‡ value determined from kinetic studies of an alkyne functionalization reaction suggested a highly ordered, associative transition state nih.gov. Furthermore, Hammett studies, which correlate reaction rates with the electronic properties of substituents, can provide insight into charge buildup in the rate-determining step of a reaction mechanism nih.govchemrxiv.org. A Hammett ρ value of +1.4 was found for a carboxylate-catalyzed C-silylation of arylalkynes, consistent with the formation of a carbanionic intermediate in the turnover-determining step chemrxiv.org.

| Control Regime | Reaction Conditions | Determining Factor | Major Product |

|---|---|---|---|

| Kinetic | Low Temperature, Short Time | Lowest ΔG‡ (Fastest Rate) | Less Stable Isomer |

| Thermodynamic | High Temperature, Long Time | Lowest ΔG° (Most Stable) | More Stable Isomer |

The choice of reaction conditions can thus be used to selectively favor either the kinetic or the thermodynamic product, adding another layer of control to the synthetic utility of this compound.

Future Directions and Emerging Research Avenues for 1 Triisopropylsilyl 1 Propyne

Development of More Sustainable and Environmentally Benign Synthetic Routes

One promising approach is the development of transition-metal-free C-H silylation of terminal alkynes. chemistryviews.org For instance, a catalytic system using potassium bis(trimethylsilyl)amide (KHMDS) has shown high efficiency in producing trimethylsilylated acetylenes. chemistryviews.org Adapting such methodologies for the introduction of the bulkier triisopropylsilyl group could offer a more environmentally friendly route to 1-(triisopropylsilyl)-1-propyne. This approach is considered a sustainable alternative to existing synthetic pathways. chemistryviews.org

Furthermore, the use of indium-mediated reactions in aqueous media presents another avenue for green synthesis. nih.gov These reactions can proceed under mild conditions and tolerate a range of functional groups, reducing the need for protecting groups and harsh solvents. nih.gov The development of indium-based methods for the direct silylation of propyne (B1212725) with a triisopropylsilyl source would be a significant step towards a more sustainable manufacturing process.

Visible-light-mediated synthesis is also emerging as a powerful tool. organic-chemistry.org The use of light as a traceless reagent to drive chemical reactions aligns with the principles of green chemistry. A visible-light-driven approach for the synthesis of alkynylsilanes using a copper catalyst has been reported, highlighting the potential for developing similar light-induced methods for producing this compound. organic-chemistry.org

| Synthetic Strategy | Key Features | Potential for this compound |

| Transition-Metal-Free C-H Silylation | Avoids the use of precious and potentially toxic transition metals. chemistryviews.org | Adaptation of existing methods to accommodate the bulky TIPS group. |

| Indium-Mediated Aqueous Synthesis | Utilizes water as a solvent, reducing reliance on volatile organic compounds. nih.gov | Development of a direct, one-pot silylation of propyne. |

| Visible-Light-Mediated Synthesis | Employs light as a sustainable energy source to drive the reaction. organic-chemistry.org | Design of a photocatalytic system for the efficient synthesis of the target compound. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the carbon-carbon triple bond in this compound is largely governed by the choice of catalyst. The development of novel catalytic systems is crucial for achieving higher selectivity and efficiency in its various transformations.

In the realm of hydrosilylation , rhodium complexes with imidazolium-substituted phosphine (B1218219) ligands have demonstrated high activity and selectivity. mdpi.com These catalysts are often reusable, adding to the sustainability of the process. mdpi.com Future research could focus on tailoring these rhodium catalysts to further enhance their performance in reactions with sterically demanding alkynes like this compound.

For semihydrogenation reactions , which are critical in the synthesis of complex molecules, bimetallic nanoparticles are showing great promise. nih.gov For example, palladium-indium (PdIn) nanoparticles supported on N-doped carbon have exhibited excellent performance in the semihydrogenation of phenylacetylene. nih.gov The indium component plays a key role in modulating the activity of the palladium, leading to high selectivity for the desired alkene. nih.gov Applying this concept to the semihydrogenation of this compound could provide a highly selective route to the corresponding (Z)-alkene.

The use of recyclable catalysts is another key area of investigation. mdpi.comnih.gov Systems such as metal nanoparticles encapsulated in polysiloxane or supported on materials like silica (B1680970) or graphitic carbon offer the dual benefits of high catalytic activity and ease of separation and reuse. mdpi.comnih.gov Designing recyclable catalysts specifically for reactions involving this compound would significantly improve the economic and environmental viability of its applications.

| Catalytic System | Target Reaction | Advantages |

| Rhodium-Imidazolium Phosphine Complexes | Hydrosilylation | High activity, selectivity, and reusability. mdpi.com |

| Palladium-Indium Bimetallic Nanoparticles | Semihydrogenation | Enhanced selectivity for alkene formation. nih.gov |

| Recyclable Supported Nanoparticles | Various (e.g., coupling, cycloaddition) | Ease of separation, reduced catalyst waste. mdpi.comnih.gov |

Expansion of Synthetic Applications in Under-explored Reaction Manifolds

While this compound is a well-established building block, its full synthetic potential remains to be unlocked. chemimpex.com Researchers are actively exploring its utility in a wider range of chemical transformations, particularly in complex, multicomponent reactions.

Cycloaddition reactions represent a powerful tool for the rapid construction of complex cyclic systems. nih.gov The silyl (B83357) group in this compound can direct the regioselectivity of these reactions, providing a high degree of control over the final product's structure. nih.gov Future work will likely focus on employing this silylated alkyne in novel cycloaddition cascades to access previously inaccessible molecular architectures.

The development of new C-H functionalization strategies involving this compound is another exciting frontier. Direct coupling reactions that form new carbon-carbon or carbon-heteroatom bonds at the methyl group of the propyne moiety would open up new avenues for molecular diversification.

Furthermore, the exploration of this compound in migratory cross-coupling reactions is gaining traction. For instance, a palladium-catalyzed migratory Sonogashira reaction has been developed for the synthesis of propargyl silanes from terminal alkynes. rsc.org Applying similar strategies to reactions involving this compound could lead to the development of novel and efficient methods for constructing complex silylated frameworks.

Integration into Automated and High-Throughput Synthesis Methodologies

The increasing demand for the rapid synthesis and screening of new molecules has led to the development of automated and high-throughput synthesis platforms. chemrxiv.orgsigmaaldrich.com The integration of this compound into these advanced workflows is a key area of future research.

Automated synthesizers , which can perform multi-step reactions with minimal human intervention, are becoming increasingly common in both academic and industrial laboratories. chemrxiv.orgsigmaaldrich.com Developing robust protocols for the use of this compound in these systems will enable the rapid generation of libraries of complex molecules for applications in drug discovery and materials science. chemrxiv.org

Flow chemistry , where reactions are carried out in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. sailife.comrsc.org The development of flow-based methods for reactions involving this compound will be crucial for its large-scale production and application in industrial settings. sailife.comrsc.org

High-throughput screening (HTS) techniques allow for the rapid evaluation of large numbers of catalysts and reaction conditions. rsc.orgnih.govnih.gov By employing HTS, researchers can quickly identify optimal conditions for new transformations involving this compound, accelerating the pace of discovery and innovation. rsc.orgnih.govnih.gov

| Technology | Application for this compound | Benefits |

| Automated Synthesis | Library synthesis for drug discovery and materials science. chemrxiv.orgsigmaaldrich.com | Increased speed, efficiency, and reproducibility. chemrxiv.orgsigmaaldrich.com |

| Flow Chemistry | Scalable and safe production of the compound and its derivatives. sailife.comrsc.org | Enhanced safety, improved process control, and scalability. sailife.com |

| High-Throughput Screening | Rapid optimization of reaction conditions and catalyst discovery. rsc.orgnih.govnih.gov | Accelerated discovery of new reactions and applications. nih.govnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。